molecular formula C9H14N2O B13149615 (S)-1-(6-Methoxypyridin-2-yl)propan-1-amine

(S)-1-(6-Methoxypyridin-2-yl)propan-1-amine

Katalognummer: B13149615
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: RUCLVZZNRUKYFG-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(6-Methoxypyridin-2-yl)propan-1-amine is a chiral amine compound characterized by a methoxy group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Methoxypyridin-2-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine, which undergoes a series of reactions to introduce the propan-1-amine group.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques to obtain the (S)-enantiomer.

    Reaction Conditions: Common reagents used in the synthesis include reducing agents, protecting groups, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(6-Methoxypyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups to the pyridine ring.

Wissenschaftliche Forschungsanwendungen

(S)-1-(6-Methoxypyridin-2-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of (S)-1-(6-Methoxypyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(6-Methoxypyridin-2-yl)propan-1-amine: The enantiomer of the compound with different stereochemistry.

    6-Methoxypyridine: The parent compound without the propan-1-amine group.

    1-(6-Methoxypyridin-2-yl)ethan-1-amine: A similar compound with a shorter alkyl chain.

Uniqueness

(S)-1-(6-Methoxypyridin-2-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of both the methoxy group and the propan-1-amine group. This combination of features makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Eigenschaften

Molekularformel

C9H14N2O

Molekulargewicht

166.22 g/mol

IUPAC-Name

(1S)-1-(6-methoxypyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H14N2O/c1-3-7(10)8-5-4-6-9(11-8)12-2/h4-7H,3,10H2,1-2H3/t7-/m0/s1

InChI-Schlüssel

RUCLVZZNRUKYFG-ZETCQYMHSA-N

Isomerische SMILES

CC[C@@H](C1=NC(=CC=C1)OC)N

Kanonische SMILES

CCC(C1=NC(=CC=C1)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.